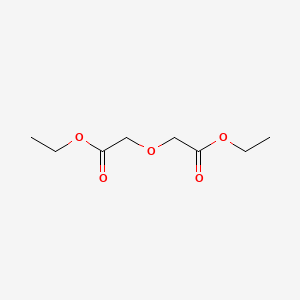
Diethyl 2,2'-oxydiacetate
Cat. No. B3055698
Key on ui cas rn:
6634-17-9
M. Wt: 190.19 g/mol
InChI Key: HXRSYRRQEGJNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03970698
Procedure details


Diethyl diglycolate is prepared by slurrying 270 parts sodium hydride in 2800 parts tetrahydrofuran and adding 705 parts ethyl glycolate to the mixture while maintaining the temperature between 10° to 15°C. The mixture is stirred for 1 hour at 25°C, cooled to 15°C and 894 parts ethyl bromoacetate is added. The mixture is stirred for 12 hours at 25°C; solvent evaporated; residue washed with water to remove salts; dried and purified diethyl digylcolate recovered by distillation under reduced pressure. (Note: Diethyl methylglycolate or diethyl ethyldiglycolate are prepared by similar procedures wherein ethyl lactate (800 parts) or ethyl-2-hydroxybutyrate (895 parts) are, respectively, substituted for the ethyl glycolate.)





Name

Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].O1CC[CH2:19][CH2:18]1>>[C:12]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:11][O:5][CH2:4][C:3]([O:7][CH2:8][CH3:9])=[O:6].[CH2:18]([CH:4]([O:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([O:7][CH2:8][CH3:9])=[O:6])[CH3:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 hour at 25°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 10° to 15°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 15°C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 12 hours at 25°C
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
residue washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified diethyl digylcolate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
recovered by distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(COCC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)OCC)OCC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
